2-Bromo-5-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

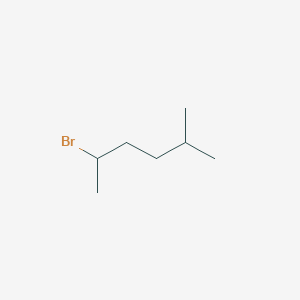

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXWXUODAGCSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-methylhexane, a halogenated hydrocarbon of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this guide combines reported information with computational predictions and comparative data from analogous compounds to offer a thorough profile.

Core Chemical and Physical Properties

This compound is a secondary bromoalkane. Its structure, featuring a bromine atom on the second carbon of a methyl-substituted hexane (B92381) chain, makes it a versatile intermediate for introducing the 5-methylhexyl group into various molecular scaffolds.

Table 1: General and Computational Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6570-93-0 | CymitQuimica, Guidechem[2][3][4][5] |

| Molecular Formula | C₇H₁₅Br | CymitQuimica, Guidechem, PubChem[1][2][3][4][5] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)CCC(C)Br | Guidechem, PubChem[1][3] |

| InChI Key | FLXWXUODAGCSPP-UHFFFAOYSA-N | CymitQuimica, Guidechem[2][3][5] |

| XLogP3-AA (Predicted) | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity (Predicted) | 50.3 | Guidechem[4] |

Table 2: Estimated Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | Estimated | No experimental data found. |

| Melting Point | Estimated | No experimental data found. |

| Density | Estimated | No experimental data found. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, ethanol, dichloromethane) | Inferred from properties of similar bromoalkanes. |

Spectroscopic Data (Predicted and Comparative)

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the chirality at the C2 position and the diastereotopic protons in the methylene (B1212753) groups. Key expected signals include a multiplet for the proton at C2 (adjacent to the bromine), a multiplet for the proton at C5, and several overlapping multiplets for the methylene protons. The terminal methyl groups would appear as doublets.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) would be shifted downfield.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach involves the bromination of 5-methyl-2-hexanol (B47235). A plausible synthetic route is also suggested from 2,5-dimethylhexanoic acid.[2]

General Experimental Protocol for Synthesis via Bromination of 5-methyl-2-hexanol

This protocol is a representative procedure for the synthesis of secondary bromoalkanes from the corresponding alcohol.

Materials:

-

5-methyl-2-hexanol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (or concentrated hydrobromic acid) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench by slowly pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

General Experimental Protocol for Purification by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Hexane and ethyl acetate (B1210297) (or other suitable eluents)

-

Chromatography column, flasks for fraction collection, TLC plates, UV lamp.

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with a low percentage of the more polar solvent).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the compound from the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Reactivity and Reaction Mechanisms

As a secondary alkyl halide, this compound can undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Nucleophilic Substitution: Sₙ1 vs. Sₙ2 Pathways

The reaction of (R)-2-bromo-5-methylhexane with a nucleophile such as sodium hydroxide (B78521) can proceed via two distinct pathways, leading to different stereochemical outcomes.[3]

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks the carbocation from either face, leading to a racemic mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and eye irritation and may cause respiratory irritation.[1]

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Potential Applications

While specific applications of this compound are not extensively documented, its role as an alkylating agent suggests its utility in the synthesis of more complex molecules.[6] Halogenated hydrocarbons are common building blocks in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The 5-methylhexyl moiety is present in some biologically active compounds, and this compound could serve as a key intermediate in their synthesis. There are also mentions of its potential anti-inflammatory and anti-cancer properties, though these require further investigation.[6]

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. This guide has summarized the available chemical and physical data, provided representative experimental protocols, and detailed the key reaction mechanisms. Further experimental investigation is required to fully characterize its properties and unlock its synthetic potential. Researchers are encouraged to consult the primary literature and safety data sheets before using this compound.

References

- 1. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Solved The reaction of (R)-2-bromo-5-methylhexane (J) with | Chegg.com [chegg.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Bromo-5-methylhexane

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed description of the chemical compound 2-Bromo-5-methylhexane, focusing on its IUPAC nomenclature and molecular structure.

IUPAC Name and Verification

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1][2] This name is derived based on the following structural analysis:

-

Identification of the Parent Chain : The longest continuous carbon chain in the molecule consists of six carbon atoms, which corresponds to the parent alkane name "hexane".[3][4]

-

Identification and Location of Substituents : There are two substituents attached to the hexane (B92381) chain:

-

A bromine atom (Br), indicated by the prefix "bromo-".[5]

-

A methyl group (-CH₃), indicated by the prefix "methyl-".

-

-

Numbering the Parent Chain : The carbon chain is numbered from the end that gives the substituents the lowest possible locants (positions).[6][7] Numbering from right to left in the standard representation results in the bromine atom being on carbon #2 and the methyl group on carbon #5. Numbering from the other direction would assign positions 2 (for methyl) and 5 (for bromo), but since "bromo" comes before "methyl" alphabetically, the first numbering scheme is preferred to give the alphabetically prior group the lower number when there's a tie in locants from either direction.

-

Assembling the Name : The substituents are listed in alphabetical order, preceded by their locants.[3] Therefore, the name is constructed as this compound.

The molecular formula for this compound is C₇H₁₅Br.[1][8]

Molecular Structure

The structure of this compound consists of a central six-carbon hexane chain. A bromine atom is attached to the second carbon atom, and a methyl group is attached to the fifth carbon atom. The chemical structure can be unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)CCC(C)Br.[1][8][9]

The two-dimensional representation of the this compound structure is provided below.

Figure 1: 2D structure of this compound.

References

- 1. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 6570-93-0 | AChemBlock [achemblock.com]

- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 4. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. biosynth.com [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

Synthesis of 2-Bromo-5-methylhexane from 5-methyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylhexane from 5-methyl-2-hexanol (B47235), a key transformation in organic synthesis for the introduction of a bromine atom, which can serve as a versatile handle for further molecular elaboration in drug discovery and development. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and characterization of the target compound.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. This compound is a valuable intermediate, and its synthesis from the readily available 5-methyl-2-hexanol can be achieved through nucleophilic substitution reactions. The choice of reagent dictates the reaction mechanism, stereochemical outcome, and potential for side reactions. This guide will focus on two principal methods: the reaction with hydrobromic acid (HBr) and the use of phosphorus tribromide (PBr₃).

Reaction Pathways and Mechanisms

The synthesis of this compound from 5-methyl-2-hexanol, a secondary alcohol, can proceed via two distinct nucleophilic substitution mechanisms: S(_N)1 and S(_N)2.

2.1. S(_N)1 Pathway with Hydrobromic Acid (HBr)

The reaction of 5-methyl-2-hexanol with a strong acid like HBr typically follows an S(_N)1 mechanism. The three-step process involves:

-

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from HBr, forming a good leaving group, water.

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the second carbon of the hexane (B92381) chain.

-

Nucleophilic attack by bromide: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the final product, this compound.

It is important to note that carbocation intermediates are prone to rearrangement to form more stable carbocations. However, in the case of the 5-methyl-2-hexyl carbocation, a hydride shift to form a more stable tertiary carbocation is not possible without significant skeletal rearrangement, and thus, the formation of the desired product is generally favored.

2.2. S(_N)2 Pathway with Phosphorus Tribromide (PBr₃)

The reaction with phosphorus tribromide (PBr₃) provides a milder and often more selective method for converting secondary alcohols to alkyl bromides, proceeding through an S(_N)2 mechanism. This is a one-step concerted process:

-

Activation of the hydroxyl group: The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion.

-

Backside attack: The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the side opposite to the leaving group. This backside attack results in the inversion of stereochemistry at the chiral center, if applicable.

This method is generally preferred when trying to avoid carbocation rearrangements and control stereochemistry.

Data Presentation

Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Starting Material | 5-methyl-2-hexanol | 627-59-8 | C₇H₁₆O | 116.20 | 148-150 | 0.819 (at 25 °C) | 1.417 |

| Product | This compound | 6570-93-0 | C₇H₁₅Br | 179.10 | Not specified | Not specified | Not specified |

Spectroscopic Data for 5-methyl-2-hexanol

| Spectroscopy | Key Features |

| ¹H NMR | Provides signals corresponding to the different types of protons in the molecule. |

| ¹³C NMR | Shows distinct peaks for each unique carbon atom in the structure. |

| IR Spectroscopy | A broad peak in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. |

Experimental Protocols

4.1. Synthesis of this compound via the S(_N)1 Reaction with HBr (General Procedure)

-

Reagents:

-

5-methyl-2-hexanol

-

48% Hydrobromic acid (HBr)

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-methyl-2-hexanol.

-

Carefully add an excess of 48% hydrobromic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation.

-

4.2. Synthesis of this compound via the S(_N)2 Reaction with PBr₃ (General Procedure)

-

Reagents:

-

5-methyl-2-hexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 5-methyl-2-hexanol in an anhydrous solvent (e.g., diethyl ether).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a cold, dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by distillation under reduced pressure.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: S(_N)1 reaction pathway for the synthesis of this compound.

Caption: S(_N)2 reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: Will show characteristic signals for the protons in the molecule, including a downfield multiplet for the proton on the carbon bearing the bromine atom.

-

¹³C NMR Spectroscopy: Will confirm the presence of seven distinct carbon environments, with the carbon attached to the bromine appearing at a characteristic downfield shift.

-

IR Spectroscopy: The disappearance of the broad O-H stretch from the starting material and the appearance of a C-Br stretching vibration (typically in the 500-600 cm⁻¹ region) will indicate the successful conversion.

-

Mass Spectrometry: Will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound from 5-methyl-2-hexanol can be effectively achieved using either HBr or PBr₃. The choice of reagent will depend on the desired reaction conditions, scale, and stereochemical considerations. The S(_N)1 pathway with HBr is a straightforward method, while the S(_N)2 pathway with PBr₃ offers better control over potential rearrangements and stereochemistry. Proper experimental execution and purification are crucial to obtain a high yield of the pure product, which should be thoroughly characterized using modern spectroscopic techniques. This guide provides a solid foundation for researchers and professionals to perform this important synthetic transformation.

An In-depth Technical Guide to the Enantiomers of 2-bromo-5-methylhexane for Researchers and Drug Development Professionals

Introduction

(R)-2-bromo-5-methylhexane and (S)-2-bromo-5-methylhexane are chiral alkyl halides that hold potential as versatile building blocks in asymmetric synthesis. Their stereoisomeric purity is of paramount importance in the development of novel pharmaceuticals, where the chirality of a molecule often dictates its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical methods for these enantiomers, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-bromo-5-methylhexane and Related Compounds

| Property | (R)-2-bromo-5-methylhexane | (S)-2-bromo-5-methylhexane | Racemic this compound | Racemic 5-methyl-2-hexanol (B47235) (Precursor) |

| Molecular Formula | C₇H₁₅Br | C₇H₁₅Br | C₇H₁₅Br | C₇H₁₆O |

| Molecular Weight | 179.10 g/mol [1][2] | 179.10 g/mol | 179.10 g/mol [3][4] | 116.20 g/mol [5][6] |

| CAS Number | 86307154-5[1] | 86307155-6 | 6570-93-0[3][4] | 627-59-8[5][6] |

| Boiling Point | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | 148-150 °C[5][7] |

| Density | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | 0.819 g/mL at 25 °C[5][7] |

| Refractive Index (n²⁰/D) | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | 1.417[5][7] |

| Specific Rotation ([α]D) | Not Experimentally Determined | Not Experimentally Determined | 0° (by definition) | Not Experimentally Determined |

Spectroscopic Data

Detailed experimental spectroscopic data for the individual enantiomers of this compound are not available in the searched literature. However, based on the known structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the bromine atom (CH-Br), the methine proton of the isobutyl group, the methyl group adjacent to the chiral center, the diastereotopic methyl groups of the isobutyl group, and the methylene (B1212753) protons.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine will be a key diagnostic peak.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for an alkane. The C-Br stretching frequency will also be present, typically in the range of 600-500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will be consistent with the structure of a secondary bromoalkane.

Stereoselective Synthesis

The most common and effective method for the stereoselective synthesis of (R)- and (S)-2-bromo-5-methylhexane is through the nucleophilic substitution of the corresponding chiral alcohols, (S)- and (R)-5-methyl-2-hexanol, respectively. This reaction typically proceeds with an inversion of stereochemistry, following an Sₙ2 mechanism.

Logical Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis of (R)- and (S)-2-bromo-5-methylhexane.

Experimental Protocol: Synthesis of (S)-2-bromo-5-methylhexane from (R)-5-methyl-2-hexanol

This protocol is a general procedure based on the well-established conversion of secondary alcohols to alkyl bromides with inversion of configuration using phosphorus tribromide.

Materials:

-

(R)-5-methyl-2-hexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-5-methyl-2-hexanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess PBr₃ by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude (S)-2-bromo-5-methylhexane can be purified by fractional distillation under reduced pressure.

A similar procedure would be followed for the synthesis of (R)-2-bromo-5-methylhexane starting from (S)-5-methyl-2-hexanol.

Chiral Resolution and Purity Analysis

For applications requiring high enantiomeric purity, it is essential to have reliable methods for both the separation of enantiomers and the determination of enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of chiral compounds.

Experimental Workflow for Chiral Purity Analysis

Caption: Workflow for determining the enantiomeric purity of this compound.

General Protocol for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.

-

Enantiomeric Excess Calculation: The e.e. is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Applications in Drug Development

While specific examples of the direct use of (R)- or (S)-2-bromo-5-methylhexane in the synthesis of marketed drugs are not prominent in the literature, their role as chiral building blocks is significant. Chiral alkyl halides are valuable intermediates for introducing stereogenic centers into a target molecule through nucleophilic substitution reactions.

Potential Signaling Pathway Involvement

The racemic mixture of this compound has been noted to have potential anti-inflammatory and anti-cancer properties, possibly through the modulation of fatty acid metabolism or the inhibition of ion channels.[3] It is plausible that one enantiomer is primarily responsible for this activity.

Caption: Potential mechanism of action for a chiral enantiomer of this compound.

The stereospecific synthesis of drug candidates often involves the use of chiral synthons like (R)- and (S)-2-bromo-5-methylhexane to construct complex molecular architectures with precise three-dimensional arrangements. This is crucial as the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry.

Conclusion

(R)-2-bromo-5-methylhexane and (S)-2-bromo-5-methylhexane are valuable chiral building blocks with potential applications in pharmaceutical research and development. While a comprehensive set of experimental data for these specific enantiomers is not yet widely available, established methods for their stereoselective synthesis and chiral analysis provide a solid foundation for their use in asymmetric synthesis. Further research into the specific biological activities of each enantiomer could unveil their potential as lead compounds or key intermediates in the development of new therapeutic agents.

References

- 1. (2R)-2-bromo-5-methylhexane | C7H15Br | CID 86307154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-5-Methyl-2-hexanol [chemicalbook.com]

- 3. This compound | 6570-93-0 | GAA57093 | Biosynth [biosynth.com]

- 4. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. 5-METHYL-2-HEXANOL | 627-59-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromo-5-methylhexane, a halogenated alkane. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.15 | Sextet | 1H | CH-Br |

| b | 1.85 - 1.75 | Multiplet | 2H | CH₂ adjacent to CH-Br |

| c | 1.70 | Doublet | 3H | CH₃ adjacent to CH-Br |

| d | 1.60 | Multiplet | 1H | CH-(CH₃)₂ |

| e | 1.45 - 1.35 | Multiplet | 2H | CH₂ |

| f | 0.90 | Doublet | 6H | C(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 55.0 | CH-Br |

| 2 | 41.5 | CH₂ adjacent to CH-Br |

| 3 | 38.0 | CH₂ |

| 4 | 28.0 | CH-(CH₃)₂ |

| 5 | 25.5 | CH₃ adjacent to CH-Br |

| 6 | 22.5 | C(CH₃)₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂) |

| 1385-1365 | Medium | C-H bending (gem-dimethyl) |

| 650-550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 178/180 | Low | [M]⁺ (Molecular ion, bromine isotopes) |

| 99 | Medium | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation from cleavage) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters for a 500 MHz spectrometer would include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally set to 200-220 ppm.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place a small drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.

-

Instrument Setup : Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Background Spectrum : Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum : Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization - EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by a characteristic M+2 peak with nearly equal intensity to the M peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Visualizations

Predicted ¹H NMR Splitting Patterns

Caption: J-coupling interactions between neighboring protons in this compound.

Predicted Mass Spectrometry Fragmentation Pathways

An In-depth Technical Guide to 2-Bromo-5-methylhexane (CAS: 6570-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylhexane is a halogenated alkane with potential applications in organic synthesis and as a subject of study in medicinal chemistry. Its structure, featuring a bromine atom on the second carbon of a methyl-substituted hexane (B92381) chain, makes it a versatile precursor for the introduction of the 5-methylhexyl group into various molecular scaffolds. This document provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential biological significance, tailored for a scientific audience.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physical properties of this compound. While experimentally determined data is limited in publicly accessible literature, computed values from reliable databases are provided to guide researchers.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6570-93-0[1][2][3] |

| Molecular Formula | C₇H₁₅Br[1][2][3] |

| Molecular Weight | 179.10 g/mol [2][4] |

| IUPAC Name | This compound[2][4] |

| Canonical SMILES | CC(C)CCC(C)Br[2] |

| InChI | InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3[2][4] |

| InChIKey | FLXWXUODAGCSPP-UHFFFAOYSA-N[2][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid | Assumed |

| Boiling Point | 170.18 °C (estimate) | Guidechem |

| Density | 1.1337 g/cm³ (estimate) | Guidechem |

| Refractive Index | 1.4319 (estimate) | Guidechem |

| XLogP3-AA | 3.5 | PubChem[2][4] |

| Complexity | 50.3 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis

Representative Experimental Protocol: Decarboxylative Bromination

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

-

2,5-dimethylhexanoic acid

-

Bis(1,10-phenanthroline)silver(I) triflate (catalyst)

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Dichloromethane (solvent)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (eluent)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylhexanoic acid in anhydrous dichloromethane.

-

Add the bis(1,10-phenanthroline)silver(I) triflate catalyst to the solution.

-

Add the brominating agent portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Reactivity and Potential Applications

This compound, as a secondary alkyl halide, is expected to undergo nucleophilic substitution reactions. The specific mechanism, either S(_N)1 or S(_N)2, will be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (S(_N)1 vs. S(_N)2)

-

S(_N)2 Mechanism: Favored by strong, small nucleophiles and polar aprotic solvents. This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral.

-

S(_N)1 Mechanism: Favored by weak nucleophiles and polar protic solvents. This is a two-step process involving the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic mixture of products if the starting material is enantiomerically pure.

Reaction Mechanism Diagram

Potential Biological Activity

This compound has been described as a potential alkylating agent, cholinesterase inhibitor, and an inhibitor of chloride and sodium channels.[5] These activities suggest potential applications in drug development, although specific studies on this compound are limited.

Alkylating Agent

As an alkylating agent, this compound has the potential to react with nucleophilic functional groups in biological macromolecules such as DNA and proteins. This can lead to covalent modifications that may disrupt their normal function.

Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting the enzyme acetylcholinesterase, the concentration of acetylcholine in the synaptic cleft increases, leading to enhanced cholinergic neurotransmission.

Ion Channel Inhibition

The compound is also suggested to inhibit chloride and sodium channels, which are crucial for maintaining cellular membrane potential and for signal transduction in excitable cells like neurons and muscle cells. Inhibition of these channels can lead to a variety of physiological effects, including altered neuronal excitability and muscle contraction.

Putative Signaling Pathway Inhibition

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. This guide provides a summary of its known properties and potential activities based on available data. Further experimental validation of its physical properties, synthetic protocols, and biological activities is warranted to fully understand its potential applications. Researchers are encouraged to consult the primary literature and safety documentation before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (2R)-2-bromo-5-methylhexane | C7H15Br | CID 86307154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6570-93-0 | GAA57093 | Biosynth [biosynth.com]

A Technical Guide to the Physical Properties of 2-Bromo-5-methylhexane

This technical guide provides an in-depth overview of the key physical properties of 2-Bromo-5-methylhexane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound in various applications.

Physical Properties of this compound

This compound is a halogenated alkane with the chemical formula C7H15Br.[1][2][3][4][5][6] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The boiling point is influenced by intermolecular forces, such as van der Waals forces, which increase with molecular size and mass.[7][8][9] The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms.[7][8][9][10][11]

Table 1: Quantitative Physical Data for this compound

| Physical Property | Value (estimated) | Unit |

| Boiling Point | 170.18 | °C |

| Density | 1.1337 | g/cm³ |

Note: The values presented are estimated and should be confirmed by experimental analysis for critical applications.[5]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of chemical compounds. Below are generalized protocols for determining the boiling point and density of a liquid organic compound such as this compound.

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] Simple distillation is a common method for determining the boiling point of a pure liquid.[12]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

-

2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until the water reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the constant temperature bath.

-

Dry the exterior of the pycnometer and weigh it (m3).

-

The density of the sample can be calculated using the following formula: Density of sample = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid organic compound.

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound 95% | CAS: 6570-93-0 | AChemBlock [achemblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 6570-93-0 | GAA57093 | Biosynth [biosynth.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. testbook.com [testbook.com]

- 9. byjus.com [byjus.com]

- 10. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 11. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

2-Bromo-5-methylhexane molecular weight and formula

An In-depth Technical Guide to 2-Bromo-5-methylhexane: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular formula and molecular weight of this compound, a halogenated alkane.

Chemical Identity

Synonyms: Hexane, 2-bromo-5-methyl-

Quantitative Molecular Data

A summary of the key quantitative data for this compound is presented below.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₅Br | [1][2][3][4][5] |

| Molecular Weight | 179.1 g/mol | [1][2][4] |

| Monoisotopic Mass | 178.03571 Da | [5][6] |

Experimental Protocols

While specific experimental protocols for the determination of molecular weight, such as mass spectrometry, are standardized laboratory procedures, detailed synthesis routes for this compound have been reported in scientific literature. One such synthesis involves the reaction of 5-methyl-2-hexanol (B47235) with a brominating agent.

Logical Relationship: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula.

Caption: Logical flow for molecular weight calculation of this compound.

References

- 1. This compound | 6570-93-0 | GAA57093 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2-bromo-5-methylhexane | C7H15Br | CID 86307154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of 2-Bromo-5-methylhexane: A Comprehensive Technical Guide to Safety and Handling

For Immediate Release

This technical guide provides critical safety and handling protocols for 2-Bromo-5-methylhexane (CAS No. 6570-93-0), a key reagent in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document outlines the toxicological profile, personal protective equipment (PPE) requirements, and emergency procedures necessary for the safe utilization of this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This non-polar alkyl halide is a flammable liquid and vapor. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | [1][2][3] |

| Molecular Weight | 179.10 g/mol | [1][3][4] |

| CAS Number | 6570-93-0 | [2][3] |

| Appearance | Liquid (presumed) | Inferred from hazard classification |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to minimize all potential exposure due to its irritant properties.[1]

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Flammable liquids (Category 3) | Flame | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Exclamation Mark | H335: May cause respiratory irritation[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles and a face shield are required.[5]

-

Hand Protection: Wear appropriate protective gloves resistant to organic bromides. The specific glove material should be selected based on breakthrough time and permeation rate. Regularly inspect gloves for any signs of degradation.[5]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure all skin is covered.[6]

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Chemical Handling and Dispensing

-

Ventilation: Always handle this compound inside a certified chemical fume hood to prevent the accumulation of flammable and irritant vapors.[7]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for all transfers and operations.[7]

-

Grounding: Ground and bond containers when transferring the material to prevent static discharge.[7]

-

Incompatible Materials: Store away from strong oxidizing agents.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

-

The storage area should be designated for flammable liquids.

-

Keep away from incompatible materials.[5]

Spill and Emergency Procedures

-

Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for proper waste disposal.

-

Large Spills: For larger spills, evacuate the area immediately. Contact your institution's environmental health and safety department.

-

Fire: Use carbon dioxide, dry chemical, or foam to extinguish fires.[7] Do not use a direct water stream, as it may spread the fire.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision-making process and safety workflow for handling this compound.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work with this chemical.

References

- 1. This compound | C7H15Br | CID 15716192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6570-93-0 | GAA57093 | Biosynth [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-5-methylhexane for Research and Development

Introduction: 2-Bromo-5-methylhexane is a halogenated alkane, a class of organic compounds widely utilized as intermediates and building blocks in synthetic chemistry. Due to the presence of a bromine atom, a good leaving group, this molecule is a versatile substrate for various nucleophilic substitution and elimination reactions, making it a valuable reagent in the synthesis of more complex molecules for pharmaceutical and materials science research. This guide provides an in-depth overview of its chemical properties, commercial availability, quality control workflows, and representative experimental applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

Accurate identification and characterization are paramount in a research setting. The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6570-93-0 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅Br | [1][2][4][5] |

| Molecular Weight | 179.10 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)CCC(C)Br | [1][4] |

| MDL Number | MFCD07780428 | [1][3][4] |

Commercial Suppliers and Typical Specifications

This compound is available from various chemical suppliers, typically on a research scale. While catalogues and stock levels are subject to change, the following companies have been identified as commercial sources. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Brand/Catalog ID (Example) | Typical Purity | Notes |

| AChemBlock | U136172 | 95% | Provides building blocks for research.[1] |

| CymitQuimica | IN-DA003GQ5 (Indagoo) | 95% | Intended for laboratory use only.[2] |

| BLD Pharm | 6570-93-0 | Not specified | Offers CoA inquiry and online ordering.[3] |

| Biosynth | GAA57093 | Not specified | For research purposes only.[4] |

| Lab-Chemicals.com | Not specified | Not specified | Supplier of laboratory-grade chemicals.[6] |

Procurement and Quality Control Workflow

Ensuring the identity and purity of starting materials is a critical first step in any experimental campaign. The following diagram illustrates a standard workflow for procuring and qualifying a chemical reagent like this compound.

References

- 1. This compound 95% | CAS: 6570-93-0 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6570-93-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 6570-93-0 | GAA57093 | Biosynth [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lab-chemicals.com [lab-chemicals.com]

2-Bromo-5-methylhexane: A Technical Guide for its Application as an Alkylating Agent in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylhexane is a secondary alkyl bromide that holds potential as a versatile alkylating agent for the introduction of the 5-methyl-2-hexyl moiety in the synthesis of novel organic compounds. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in drug development, supported by generalized experimental protocols and safety information. While specific examples of its use in the synthesis of bioactive molecules are limited in publicly available literature, this document extrapolates its utility based on the well-established reactivity of secondary alkyl halides. Potential biological contexts for molecules derived from this compound include the development of agents targeting ion channels and inflammatory pathways.

Introduction

Alkylating agents are fundamental tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound (C₇H₁₅Br) is a chiral secondary alkyl halide that can serve as a precursor for the 5-methyl-2-hexyl group, a lipophilic fragment that can be incorporated into various molecular scaffolds to modulate their physicochemical and pharmacological properties. The branched nature of this alkyl group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Initial research has suggested that compounds containing the 5-methyl-2-hexyl moiety may possess interesting biological activities. For instance, this compound has been associated with anti-inflammatory properties through the modulation of fatty acid metabolism and has been suggested to have an inhibitory effect on chloride and sodium channels, which could be relevant in the context of prostate cancer treatment.[1] These preliminary findings highlight the potential for synthesizing novel therapeutic agents using this compound as a key building block.

This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound's properties and its potential as an alkylating agent, offering general methodologies for its use in synthetic organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [1] |

| CAS Number | 6570-93-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Not explicitly available, estimated to be around 160-170 °C at STP | |

| Density | Not explicitly available | |

| SMILES | CC(C)CCC(C)Br | [1] |

| InChI | InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |

Spectroscopic Data (Predicted/Typical):

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methine proton adjacent to the bromine atom (downfield, ~4.0-4.2 ppm), multiple signals in the aliphatic region (0.8-2.0 ppm) for the methyl and methylene (B1212753) groups, including a characteristic doublet for the isopropyl methyl groups and a doublet for the methyl group adjacent to the chiral center. A thesis provided ¹H NMR data for this compound as: (300 MHz, CDCl3): δ = 4.16 – 4.05 (m, 1H), 1.90 – 1.75 (m, 2H), 1.71 (d, J = 6.7 Hz, 3H), 1.62 – 1.35 (m, 3H), 1.25 – 1.10 (m, 1H), 0.88 (d, J = 6.5 Hz, 6H). |

| ¹³C NMR | A signal for the carbon atom attached to bromine (downfield, ~50-60 ppm), and multiple signals in the aliphatic region (~10-40 ppm) for the other carbon atoms. |

| Mass Spec | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Reactivity as an Alkylating Agent

As a secondary alkyl halide, this compound can participate in nucleophilic substitution reactions (Sₙ1 and Sₙ2) and elimination reactions (E1 and E2). The outcome of a reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution:

-

Sₙ2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, this compound is expected to undergo Sₙ2 reactions, leading to inversion of stereochemistry at the C2 position.

-

Sₙ1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an Sₙ1 pathway may be favored, proceeding through a secondary carbocation intermediate. This can lead to a racemic mixture of products.

Elimination Reactions:

-

When treated with strong, bulky bases, this compound will likely undergo E2 elimination to form a mixture of alkenes.

Grignard Reagent Formation:

This compound can be used to prepare the corresponding Grignard reagent, (5-methyl-2-hexyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for common alkylation reactions. These should be adapted and optimized for specific substrates and desired products.

N-Alkylation of an Amine (Sₙ2 Type)

This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

-

Primary or secondary amine

-

This compound

-

A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the amine (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent, add this compound (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of an aryl-(5-methyl-2-hexyl) ether.

Materials:

-

Phenol derivative

-

This compound

-

A strong base (e.g., sodium hydride, potassium carbonate)

-

A polar aprotic solvent (e.g., DMF, acetone)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of the phenol (1.0 eq.) in the chosen solvent, add the base (1.2 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to form the phenoxide.

-

Add this compound (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with heating (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired ether.

-

Confirm the structure of the product using spectroscopic methods.

C-Alkylation via Grignard Reagent

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with a carbonyl compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or THF

-

This compound

-

Aldehyde or ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of this compound (1.0 eq.) in anhydrous ether via the dropping funnel.

-

If the reaction does not start (disappearance of the iodine color and gentle refluxing), gently warm the flask.

-

Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Carbonyl Compound:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of the aldehyde or ketone (0.9 eq.) in anhydrous ether dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solvent to obtain the crude alcohol.

-

Purify the product by column chromatography.

-

Characterize the final product by spectroscopic analysis.

-

Potential Applications in Drug Development & Associated Signaling Pathways

While direct evidence is scarce, the potential biological activities associated with this compound suggest its utility in the development of novel therapeutics targeting ion channels and inflammatory processes.

Ion Channel Modulation

The suggestion that this compound may inhibit sodium and chloride channels opens avenues for its use in developing drugs for conditions characterized by aberrant ion channel function, such as certain types of cancer and neurological disorders.

In some cancers, including prostate cancer, the overexpression and altered activity of ion channels contribute to cell proliferation, migration, and apoptosis resistance. Inhibiting these channels can disrupt these pathological processes. A simplified representation of this concept is depicted below.

Figure 1: A conceptual diagram illustrating the potential mechanism of action for a derivative of this compound in cancer therapy through the inhibition of sodium and chloride channels, leading to a reduction in pro-cancerous cellular processes.

Modulation of Fatty Acid Metabolism in Inflammation

The reported anti-inflammatory properties of this compound via modulation of fatty acid metabolism suggest its potential in developing treatments for inflammatory diseases. Fatty acid metabolism is intricately linked to the production of pro- and anti-inflammatory mediators.

Altering the pathways of fatty acid metabolism can shift the balance from the production of pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) to anti-inflammatory lipid mediators.

Figure 2: A diagram representing the potential role of a this compound derivative in modulating fatty acid metabolism to reduce inflammation by inhibiting the synthesis of pro-inflammatory mediators and potentially promoting the synthesis of anti-inflammatory mediators.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents itself as a potentially valuable, yet underexplored, alkylating agent for the synthesis of novel organic molecules. Its ability to introduce the 5-methyl-2-hexyl group offers a strategy for modulating the lipophilicity and steric profile of lead compounds in drug discovery programs. While specific applications in the synthesis of bioactive molecules are not yet widely reported, its general reactivity profile as a secondary alkyl halide, combined with the preliminary biological activities associated with it, suggests that this compound is a promising building block for further investigation. The generalized protocols and conceptual signaling pathways provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthetic and medicinal chemistry of this compound.

References

Methodological & Application

Application Notes and Protocols for Grignard Reaction using 2-Bromo-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group.[1] The Grignard reagent, formed by the reaction of an organohalide with magnesium metal, acts as a potent nucleophile.[2] This application note provides a detailed protocol for the preparation of a Grignard reagent from the secondary alkyl halide, 2-bromo-5-methylhexane, and its subsequent reaction with various carbonyl compounds to synthesize secondary and tertiary alcohols. The use of a secondary alkyl bromide introduces specific considerations, such as potential side reactions, which are addressed in this protocol.[3]

Reaction Scheme

The overall process can be divided into two main stages: the formation of the Grignard reagent and its reaction with a carbonyl compound, followed by an acidic workup.

Step 1: Formation of 5-methyl-2-hexylmagnesium bromide

CH₃(CH₂)₃CH(CH₃)Br + Mg → CH₃(CH₂)₃CH(CH₃)MgBr

(in anhydrous ether)

Step 2: Reaction with a Carbonyl Compound and Workup

R'C(=O)R'' + CH₃(CH₂)₃CH(CH₃)MgBr → (CH₃(CH₂)₃CH(CH₃))C(R')(R'')OMgBr

(in anhydrous ether)

(CH₃(CH₂)₃CH(CH₃))C(R')(R'')OMgBr + H₃O⁺ → (CH₃(CH₂)₃CH(CH₃))C(R')(R'')OH + Mg(OH)Br

(aqueous workup)

Data Presentation: Representative Reactions and Yields

The following table summarizes the expected outcomes from the reaction of 5-methyl-2-hexylmagnesium bromide with various carbonyl compounds under optimized conditions.

| Carbonyl Compound | Product | Reaction Time (Grignard Addition) | Reaction Temperature | Typical Yield (%) |

| Propanal | 3,7-Dimethyl-4-nonanol | 1-2 hours | 0 °C to Room Temp | 75-85 |

| Acetone | 2,6-Dimethyl-2-octanol | 1-2 hours | 0 °C to Room Temp | 80-90 |

| Ethyl acetate | 2,6-Dimethyl-2-octanol* | 2-3 hours | 0 °C to Room Temp | 70-80 |